5-(1H-1,3-benzodiazol-2-yl)-2-fluoroaniline
Description
5-(1H-1,3-Benzodiazol-2-yl)-2-fluoroaniline is a heterocyclic compound featuring a benzimidazole core fused to an aniline ring substituted with a fluorine atom at the ortho position (C2). This compound is structurally related to several analogs, including 5-(1H-1,3-benzodiazol-2-yl)-2-methylaniline (methyl substituent) and 5-(1H-1,3-benzodiazol-2-yl)-2-methoxyaniline (methoxy substituent) .
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUORSRTGYXUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 5-(1H-1,3-benzodiazol-2-yl)-2-fluoroaniline
General Synthetic Strategy
The preparation of this compound typically involves:
- Aromatic nucleophilic substitution on fluorinated aromatic amines.
- Cyclization reactions to form the benzimidazole ring.
- Reduction steps to convert nitro or other precursors to the aniline derivative.
This sequence leverages the reactivity of fluorinated aromatic substrates and the ability to form benzimidazole heterocycles under controlled conditions.
Detailed Synthetic Route
Step 1: Aromatic Nucleophilic Substitution
- Starting from 2,4-dinitro-5-fluoroaniline , nucleophilic substitution with an amine such as N-Boc-piperazine can be performed.
- This reaction is typically carried out in tetrahydrofuran (THF) at room temperature for several hours.
- The substitution selectively replaces the fluorine atom with the amine nucleophile, yielding an intermediate amino-substituted aromatic compound with high yield (~90%).
Step 2: Acylation and Cyclization to Benzimidazole
- The substituted intermediate undergoes acylation with cyclohexylcarbonyl chloride or similar reagents.
- Subsequent reduction and cyclization are mediated by tin(II) chloride in acidic ethanol reflux conditions.
- This step forms the benzimidazole ring by intramolecular cyclization, converting nitro groups to amines and closing the heterocyclic structure.
- The yield of this step is moderate to high, with careful pH adjustment post-reaction to isolate the product.
Step 3: Final Functionalization and Purification
- The resulting benzimidazole derivative is further purified and, if necessary, functionalized to introduce the 2-fluoroaniline moiety.
- Typical purification involves filtration, washing, and drying under vacuum.
- The product is characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.
Alternative Preparation via Coupling and Cyclization
- Another approach involves copper(I)-catalyzed cyclization following iron(III)-catalyzed iodination of prefunctionalized aromatic amines.
- This method is useful for constructing benzodiazole rings from halogenated precursors under mild oxidative conditions.
- The one-pot iron(III)-catalyzed activation followed by copper(I)-catalyzed cyclization can yield benzodiazole derivatives with good regioselectivity and moderate yields (56–72%).
- This method avoids overoxidation and side reactions typical in other oxidative cyclizations, providing clean single regioisomers.
Data Table: Representative Preparation Conditions and Yields
| Step | Reaction Conditions | Catalyst/Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Aromatic nucleophilic substitution | THF, room temperature, 4 h | N-Boc-piperazine, DIPEA | 91.6 | High yield substitution of fluorine |
| Acylation and cyclization | Reflux in EtOH with tin(II) chloride and 2N HCl, 4 h | SnCl2, acid | 60-85 | Reduction and cyclization to benzimidazole |
| Iron(III)-catalyzed iodination and Cu(I)-catalyzed cyclization | Mild oxidative conditions, 50 °C, 7 h + Cu(I) catalysis | Fe(III), Cu(I) catalysts | 56-72 | One-pot process for benzodiazole ring closure |
| Coupling in NMP at 120 °C | Heated overnight | N-ethyl-N,N-diisopropylamine | 90 | Coupling with benzimidazol-2-one derivative |
Research Findings and Analysis
- The nucleophilic aromatic substitution on fluorinated anilines is highly efficient, especially when using protected amines like N-Boc-piperazine, providing a robust entry point for benzimidazole synthesis.
- The tin(II) chloride reduction and cyclization is a classical and reliable method to form benzimidazole rings from nitro-substituted precursors, with yields depending on reaction time and pH control.
- The iron(III)-catalyzed iodination combined with copper(I)-catalyzed cyclization is a recent advancement allowing mild and selective formation of benzodiazole rings, minimizing side reactions and overoxidation.
- The use of N-ethyl-N,N-diisopropylamine in N-methyl-2-pyrrolidinone at elevated temperatures allows efficient coupling reactions leading to high yields of benzimidazole derivatives.
- Computational studies (DFT) support regioselectivity in iodination steps, favoring para-substitution on the aromatic ring, which is critical for the selective synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,3-benzodiazol-2-yl)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain different reduced forms of the compound.
Substitution: The fluorine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce various amine derivatives. Substitution reactions can result in the formation of different substituted benzimidazole derivatives .
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 5-(1H-1,3-benzodiazol-2-yl)-2-fluoroaniline is its potential role as an anticancer agent. Research indicates that compounds containing benzodiazole moieties exhibit significant activity against various cancer types. For instance, derivatives of benzodiazole have been shown to inhibit mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in several cancers, including acute myeloid leukemia (AML) and glioma .
Case Study:
A study detailed in a patent application outlines the use of benzodiazole derivatives as inhibitors of mt-IDH, demonstrating their effectiveness in reducing levels of 2-hydroxyglutarate (2-HG), a metabolite associated with tumorigenesis in IDH-mutant cancers . The findings suggest that this compound could be developed into a therapeutic agent targeting these pathways.
Building Block for Organic Synthesis
This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of novel compounds with desired biological activities .
Synthesis Pathways:
The compound can undergo several chemical transformations:
- Substitution Reactions: The fluorine atom can be replaced with other nucleophiles under appropriate conditions.
- Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon bonds, facilitating the synthesis of larger molecular frameworks.
Fluorinated Materials
The incorporation of fluorine into organic compounds often enhances their stability and lipophilicity. This compound can be utilized in the development of fluorinated materials which are useful in pharmaceuticals and agrochemicals due to their improved bioavailability and efficacy .
Potential Biological Activities
Recent studies have suggested that compounds similar to this compound exhibit various biological activities beyond anticancer properties:
- Antimicrobial Activity: Some benzodiazole derivatives have shown promise against bacterial and fungal strains.
- Anti-inflammatory Effects: Research indicates potential applications in reducing inflammation-related diseases.
Mechanism of Action
The mechanism of action of 5-(1H-1,3-benzodiazol-2-yl)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the C2 position of the aniline ring significantly impacts molecular properties:
Key Observations :
- Fluorine vs. Methoxy substituents lower LogP further (~1.5) due to polar oxygen .
- Heterocycle Variations : Replacing benzimidazole with tetrazole () or benzothiazole () alters aromaticity and hydrogen-bonding capacity. For example, 5-chloro-2-(1H-tetrazol-5-yl)aniline exhibits antitumor activity (GP = 68.09%) , suggesting the tetrazole ring may enhance biological targeting.
Biological Activity
5-(1H-1,3-benzodiazol-2-yl)-2-fluoroaniline is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities . This compound is characterized by the presence of a fluorine atom, which enhances its chemical properties, making it a valuable candidate for various applications, including antimicrobial, antifungal, and anticancer activities.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. The mechanism of action is primarily attributed to its ability to inhibit the activity of specific enzymes or receptors involved in microbial growth.
Anticancer Activity
The compound has been studied for its anticancer potential, particularly as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in tumorigenesis. In a study evaluating various derivatives, it was found that certain compounds within this class displayed significant inhibition of FGFR1 kinase activity with IC50 values as low as 3.5 μM . This suggests that this compound could be developed into a therapeutic agent targeting FGFR1-related cancers.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that modifications to the benzimidazole core can significantly impact biological activity. For instance, the introduction of fluorine increases metabolic stability and enhances lipophilicity, which are critical for improving bioavailability and efficacy against cancer cells .
Case Study 1: FGFR1 Inhibition
In a study focused on the inhibition of FGFR1, derivatives of benzimidazole were synthesized and evaluated for their anticancer properties. The most promising compounds exhibited IC50 values ranging from 0.32 to 5.6 μM against various cancer cell lines, indicating a strong antiproliferative effect .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.32 | FGFR1 |
| Compound B | 5.6 | KG1 |
Case Study 2: GABA-A Receptor Modulation
Another study explored the potential of benzimidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. The incorporation of fluorine was found to enhance metabolic stability while maintaining effective interaction with the receptor .
| Compound | Metabolic Stability (%) | GABA-A Receptor Activity |
|---|---|---|
| Compound C | 90 | PAM |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, disrupting normal cellular processes which can lead to antimicrobial or anticancer effects .
Q & A
Q. What role does this compound play in supramolecular assembly, such as metal-organic frameworks (MOFs)?
- Methodology : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the benzodiazole core. Characterize coordination polymers via SC-XRD and assess stability via thermogravimetric analysis (TGA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
